molecular formula C15H11ClN2 B3265982 2-Benzyl-4-chloroquinazoline CAS No. 414863-57-3

2-Benzyl-4-chloroquinazoline

Cat. No.: B3265982
CAS No.: 414863-57-3
M. Wt: 254.71 g/mol
InChI Key: GPQNFKKVWFAQJZ-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloroquinazoline (CAS 414863-57-3) is an organic compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 . It belongs to the quinazoline class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This specific compound features a benzyl group at the 2-position and a reactive chlorine atom at the 4-position of the quinazoline core. The chlorine at the C-4 position makes this molecule a versatile intermediate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently generate more complex, functionalized quinazoline derivatives . Quinazoline derivatives are extensively investigated in scientific research for their potential to inhibit various biological targets. Some 4-anilinoquinazolines, for instance, are known to act as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), and are studied for their antitumor properties . The 2-benzyl substituent can be utilized to modulate the compound's lipophilicity and steric properties, influencing its interaction with biological systems. As a key synthetic precursor, this compound enables the exploration of structure-activity relationships in drug discovery programs, particularly in the development of novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-chloroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-12-8-4-5-9-13(12)17-14(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQNFKKVWFAQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785604
Record name 2-Benzyl-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414863-57-3
Record name 2-Benzyl-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4 Chloroquinazoline

Electrophilic and Nucleophilic Character of the Quinazoline (B50416) Ring System

The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence and arrangement of the two nitrogen atoms in the pyrimidine ring significantly influence its electronic distribution and chemical reactivity.

Nucleophilic Character : The benzene portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring. The reactivity order for electrophilic attack on the benzene ring is generally considered to be 8 > 6 > 5 > 7.

Electrophilic Character : Conversely, the pyrimidine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atoms. This makes it resistant to electrophilic substitution but highly susceptible to nucleophilic attack. The carbon atoms at positions 4 and 2 are the most electrophilic and are the primary sites for nucleophilic substitution, especially when substituted with a good leaving group like a halogen.

Reaction Pathways and Transformation Mechanisms of 4-Chloroquinazolines

The most prominent reaction pathway for 4-chloroquinazolines, including the 2-benzyl derivative, is the Nucleophilic Aromatic Substitution (SNAr). This reaction is central to the derivatization of the quinazoline core.

The SNAr mechanism typically proceeds through a two-step addition-elimination process:

Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion.

Studies on 2,4-dichloroquinazolines have shown that nucleophilic substitution occurs preferentially at the C4 position under mild conditions, while harsher conditions are required to substitute the chlorine at the C2 position. mdpi.comstackexchange.com This regioselectivity is attributed to the greater contribution of the C4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetically favored site for nucleophilic attack. mdpi.com While the two-step mechanism is widely accepted, some studies suggest that concerted or borderline mechanisms may also be possible, depending on the specific reactants and conditions. mdpi.comresearchgate.net

Derivatization and Scaffold Modifications

The high reactivity of the C4-chloro group makes 2-benzyl-4-chloroquinazoline an exceptionally versatile precursor for a vast array of derivatives through SNAr reactions.

Nucleophilic displacement of the 4-chloro substituent is readily achieved with a variety of nitrogen and sulfur nucleophiles.

Amino Derivatives : The reaction of 4-chloroquinazolines with primary and secondary amines, such as anilines and benzylamines, is a widely used method to synthesize 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions are often carried out in a suitable solvent, sometimes with microwave assistance to accelerate the process. The electronic nature of the amine influences the reaction conditions; electron-rich amines react more readily than electron-poor ones. nih.gov

Table 1: Synthesis of 4-Aminoquinazoline Derivatives
NucleophileReaction ConditionsProductYield
N-methylanilineMicrowave, 10 minN-methyl-N-phenylquinazolin-4-amine81%
p-Methoxy-N-methylanilineMicrowave, 10 min4-(N-(4-methoxyphenyl)-N-methylamino)-6-bromo-2-phenylquinazoline90%
Primary Aliphatic AminesMilder conditions4-(Alkylamino)quinazolinesModerate to good

Hydrazinyl Derivatives : Treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) effectively replaces the chlorine atom to form 4-hydrazinylquinazolines. stackexchange.com This reaction typically occurs under mild conditions, for instance, in ethanol (B145695) at low temperatures. stackexchange.com The resulting hydrazinyl moiety is itself a reactive functional group, serving as a key intermediate for further transformations.

Thio Derivatives : Thioether or thione derivatives can be synthesized from 4-chloroquinazoline (B184009) precursors. Reaction with thiols (alkanethiols or thiophenols) in the presence of a base leads to the formation of 4-(alkylthio)- or 4-(arylthio)quinazolines. mdpi.com For example, substituted 4-chloroquinazolines can be converted to their corresponding 4-thio derivatives, which are then used to synthesize more complex molecules. nih.gov

The this compound scaffold is an excellent starting point for constructing more complex, fused heterocyclic systems. This is often achieved by reacting it with nucleophiles that contain a second reactive site, leading to a subsequent intramolecular cyclization reaction.

A prominent example is the synthesis of triazolo[4,3-c]quinazolines. This transformation can be initiated by reacting a 4-chloroquinazoline with hydrazine to form the 4-hydrazinylquinazoline intermediate. This intermediate can then be reacted with various one-carbon sources. For example, reaction with acid chlorides can lead to an acylated hydrazine, which upon heating, undergoes cyclization and Dimroth rearrangement to yield stable triazolo[1,5-c]quinazoline systems.

Table 2: Examples of Fused Heterocycle Synthesis
Reactant 1Reactant 2IntermediateFinal Fused System
4-ChloroquinazolineHydrazine Hydrate4-Hydrazinylquinazoline-
4-HydrazinylquinazolineAcid Chlorides (e.g., Benzoyl Chloride)2-Acyl-1-(quinazolin-4-yl)hydrazine mdpi.comresearchgate.netacs.orgTriazolo[1,5-c]quinazolines
4-HydrazinylquinazolineDiethyl Oxalate- mdpi.comresearchgate.netacs.orgTriazino[4,3-c]quinazoline-3,4-dione

These reactions demonstrate the utility of this compound not only as a substrate for simple substitution but also as a foundational block for building intricate, polycyclic molecular architectures of significant interest in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Benzyl-4-chloroquinazoline in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The benzyl (B1604629) group's methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons of both the quinazoline (B50416) and benzyl rings resonate in the downfield region, often exhibiting complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline and benzene (B151609) rings confirm the aromatic nature of these systems. The methylene carbon of the benzyl group and the carbons bonded to chlorine and nitrogen atoms also exhibit characteristic resonances.

Table 1: Representative NMR Spectroscopic Data for Quinazoline Derivatives

Nucleus Chemical Shift (δ) ppm Description
¹H8.29 - 6.69Aromatic Protons (quinazoline & benzyl rings)
¹H5.76Methylene Protons (-CH₂-)
¹³C163.6 - 114.4Aromatic & Heterocyclic Carbons
¹³C66.5Methylene Carbon (-CH₂-)
Note: Data is representative of similar quinazoline structures and may vary slightly for the specific title compound. The chemical shifts for aromatic protons often appear as complex multiplets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS, EI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), are well-suited for analyzing such compounds.

In a typical ESI-MS experiment performed in positive ion mode, the compound is protonated, yielding a quasi-molecular ion peak [M+H]⁺. Given the molecular formula C₁₅H₁₁ClN₂, the expected mass-to-charge ratio (m/z) for this ion would correspond to the compound's molecular weight plus the mass of a proton. The presence of chlorine is often indicated by a characteristic isotopic pattern, with a second peak ([M+2+H]⁺) approximately one-third the intensity of the main [M+H]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. Tandem MS (MS/MS) experiments can be used to induce fragmentation of the molecular ion, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹, characteristic of C-H bonds on the quinazoline and benzene rings.

C=N and C=C Stretching: Strong to medium absorptions in the 1650-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic system.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is also expected, typically in the 800-600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Quinazoline C=NStretch1620 - 1580
Benzyl -CH₂-Stretch2960 - 2850
Aromatic C-HOut-of-plane bend900 - 675
C-ClStretch800 - 600
Note: These are typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

For a related compound, N-Benzyl-2-chloroquinazolin-4-amine, a crystal structure analysis revealed a triclinic crystal system. While the specific crystal system and space group for this compound would require its own crystallographic analysis, the technique would confirm the planarity of the quinazoline ring system and determine the dihedral angle between the quinazoline and benzyl moieties. Such an analysis is crucial for understanding the molecule's conformation and packing in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₅H₁₁ClN₂), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental values obtained from combustion analysis must align closely with these calculated percentages to confirm the compound's purity and elemental makeup.

Table 3: Elemental Composition of this compound (C₁₅H₁₁ClN₂)

Element Calculated (%)
Carbon (C)70.73
Hydrogen (H)4.35
Chlorine (Cl)13.92
Nitrogen (N)11.00
Note: Experimental "found" values would be expected to be within ±0.4% of the calculated values for a pure sample.

Structure Activity Relationship Sar and Computational Studies

Ligand-Based and Target-Based Approaches in SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These studies can be broadly categorized into ligand-based and target-based approaches, both of which have been applied to understand the activity of quinazoline (B50416) derivatives.

Ligand-Based SAR: This approach analyzes the relationship between the chemical structures of a series of compounds and their biological activities without knowledge of the specific biological target. For quinazoline derivatives, studies have shown that modifications at various positions of the quinazoline ring and its substituents significantly impact activity. For instance, in the development of dual inhibitors for TNF-alpha production and T cell proliferation, it was found that a smaller N-substituent in a piperazine (B1678402) ring at the C(7)-position of a quinazoline derivative was favorable for inhibiting TNF-alpha production nih.gov. This approach relies on comparing the activities of systematically modified analogs to deduce which chemical features are essential for a desired biological effect.

Target-Based SAR: When the threedimensional structure of the biological target (e.g., an enzyme or receptor) is known, a target-based approach can be employed. This method involves studying the interactions between the ligand and the target's binding site to guide drug design. For example, in the design of novel p97/VCP inhibitors based on a benzylquinazoline scaffold, a computational docking study of the lead compound, DBeQ, suggested that its phenyl group projects into a narrow cavity typically occupied by the purine (B94841) ring of ATP nih.gov. This insight guided the modification of the scaffold, such as replacing the phenyl ring with a pyrazine (B50134) and substituting the secondary amino group at the N4 position with a hydrazine (B178648) group to explore the effect of a longer spacer nih.gov. The analysis of these ligand-protein interactions provides a rational basis for structural modifications to enhance binding affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structures of compounds and their biological activities nih.govarxiv.org. This method is widely used for predicting the activity of new compounds and optimizing lead structures nih.govarxiv.orgfrontiersin.org.

QSAR methods are generally divided into 2D-QSAR and 3D-QSAR, based on the types of molecular descriptors used frontiersin.orgfrontiersin.org.

2D-QSAR: This technique uses 2D molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, and structural properties derived from its two-dimensional representation frontiersin.org. These models are relatively simple to interpret, with each descriptor's contribution to the activity being quantifiable researchgate.net. For quinazoline derivatives, 2D-QSAR models have been developed to predict antitumor activity, identifying key descriptors that influence their potency frontiersin.orgnih.gov. These models can guide the design of new compounds by highlighting the importance of specific structural features frontiersin.orgnih.gov.

3D-QSAR: This approach utilizes 3D descriptors derived from the three-dimensional alignment of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common nih.govrsc.org. These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity frontiersin.orgnih.gov. For quinazoline derivatives, 3D-QSAR models have been successfully constructed to guide the design of new antitumor agents, achieving high predictive power frontiersin.orgnih.govrsc.org. Combining the insights from both 2D and 3D-QSAR models can provide a more comprehensive understanding for designing novel and more reliable compounds frontiersin.orgnih.gov.

A more advanced QSAR technique involves the use of molecular fingerprints combined with artificial neural networks (ANN), known as FANN-QSAR nih.govnih.gov. This method uses molecular fingerprints—bit strings that encode structural features of a molecule—as input for an artificial neural network to predict biological activities nih.govresearchgate.net.

The FANN-QSAR approach has proven to be a valuable tool for predicting the bioactivities of structurally diverse chemical ligands and for identifying novel lead compounds through virtual screening nih.govresearchgate.net. Different types of fingerprints, such as ECFP6, FP2, and MACCS, can be used to train the neural network nih.gov. The resulting models can be more robust and have better predictive capabilities than traditional 2D and 3D-QSAR methods for certain datasets nih.gov. This methodology has been successfully applied to discover lead compounds for various targets, demonstrating its utility in modern drug discovery nih.govresearchgate.net. While specific applications to 2-benzyl-4-chloroquinazoline are not extensively documented, the FANN-QSAR method represents a powerful approach for screening large compound libraries and identifying novel quinazoline-based derivatives with desired biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a biological target at the molecular level. These methods are crucial for understanding the mechanism of action and for the rational design of new drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity rsc.org. The results of docking studies are often analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex nih.govresearchgate.net.

For quinazoline derivatives, molecular docking has been extensively used to study their interactions with various biological targets, including enzymes and receptors. For instance, in the development of novel p97 inhibitors, docking studies revealed that benzylquinazoline analogs likely act on the D2 domain of p97, which is the same active cavity as the known inhibitor DBeQ nih.gov. Similarly, docking of quinazoline derivatives into the active site of phosphodiesterase 7A (PDE7A) showed that the pyrimidine (B1678525) ring of the quinazoline scaffold can form π-π stacking interactions with key phenylalanine and tyrosine residues, while a nitrogen atom of the quinazoline ring can participate in hydrogen bonding with a glutamine residue nih.gov. These detailed interaction profiles are invaluable for explaining the observed SAR and for guiding further optimization of the compounds researchgate.net.

Compound ClassBiological TargetKey Interacting ResiduesTypes of InteractionReference
Benzylquinazoline Analogsp97/VCP (D2 domain)Not specifiedBinding to ATP-binding site nih.gov
2-Chloro-4-hydrazinoquinazoline DerivativesPDE7APhe416, Tyr211, Gln413π-π stacking, Hydrogen bond nih.gov
Quinazoline-Sulfamerazine DerivativesSARS-CoV-2 Main Protease (3CLpro)His41, His163, Glu166, Gly143Lipophilic interactions, Hydrogen bond mdpi.com
Quinazolin-2,4-dione HybridsS. aureus tyrosyl-tRNA synthetaseNot specifiedDocking aligned with in vitro activity rsc.org

Binding site analysis involves characterizing the properties of the pocket in the target protein where the ligand binds. This includes analyzing its size, shape, hydrophobicity, and the distribution of hydrogen bond donors and acceptors. Understanding the binding site is crucial for designing ligands that fit snugly and interact favorably with the target.

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the docked conformation, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. For quinazoline derivatives, MD studies can confirm the stability of key interactions identified by docking and reveal subtle conformational adjustments that contribute to binding affinity nih.gov. For example, simulations can show how the benzyl (B1604629) group of this compound or its analogs orients itself within a hydrophobic pocket of the target, and how the quinazoline core maintains stable hydrogen bonds with the protein backbone or side chains. These conformational studies provide a deeper understanding of the binding process and offer valuable information for the design of next-generation inhibitors with improved pharmacological profiles.

Theoretical Calculations and Mechanistic Insights (e.g., Density Functional Theory (DFT) applications)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific Density Functional Theory (DFT) studies or other theoretical calculations focused exclusively on the compound This compound . While computational methods are widely applied to understand the structure-activity relationships and reaction mechanisms of quinazoline derivatives, published research directly investigating the electronic structure, molecular geometry, and mechanistic pathways of this particular molecule is not available at this time.

Theoretical studies on related quinazoline scaffolds provide some general insights into the reactivity of the 4-chloro position. For instance, DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com This regioselectivity is a key factor in the synthesis of various 4-substituted quinazoline derivatives. mdpi.com Mechanistic studies on the nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazoline (B184009) with amines further elucidate the pathways involved in the displacement of the chlorine atom. researchgate.net

However, without specific computational data for This compound , it is not possible to provide a detailed analysis of its molecular properties, such as optimized bond lengths, bond angles, atomic charges, or frontier molecular orbital energies. Such data would be essential for a precise understanding of how the 2-benzyl substituent influences the electronic and steric characteristics of the quinazoline core and its reactivity at the C4 position.

Future computational studies on This compound would be valuable for:

Optimizing its molecular geometry to determine the most stable conformation.

Calculating electronic properties like the HOMO-LUMO energy gap to predict its reactivity and kinetic stability.

Mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

Simulating reaction mechanisms , for example, the SNAr reaction with various nucleophiles, to calculate activation energies and transition state geometries.

Such theoretical investigations would provide a deeper, quantitative understanding of the structure-activity relationships for this compound and guide the design of new derivatives with specific biological activities.

Molecular and Biological Target Based Research

Exploration of Molecular Mechanisms of Action

The primary molecular mechanism of action for many quinazoline-based compounds involves the inhibition of protein kinases. mdpi.com These small molecules typically function as ATP-competitive inhibitors. sci-hub.se They bind to the ATP-binding pocket within the catalytic domain of a target kinase, preventing the phosphorylation of substrate proteins. sci-hub.se This action blocks the downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, migration, and survival. sci-hub.se

Derivatives of the quinazoline (B50416) scaffold have been engineered to target specific kinases involved in oncogenesis. mdpi.com By modifying the substituents on the quinazoline ring, researchers can modulate the compound's affinity and selectivity for different kinase targets. This targeted approach is central to the development of precision medicines in cancer therapy. mdpi.com For instance, certain benzylquinazoline molecules have been shown to induce biomarkers of ER stress and autophagy, such as ATF4 and SQSTM1/p62, indicating their action on the p97 signaling pathway. nih.gov

Interaction with Kinases

The versatility of the quinazoline scaffold allows for its adaptation to inhibit a wide range of protein kinases, playing a crucial role in the modulation of aberrant signaling pathways in cancer.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The quinazoline core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. nih.gov Many approved anticancer drugs are based on this structure. nih.govnih.gov These compounds typically bind reversibly to the ATP binding site of EGFR-TK, interfering with its biological activity and halting the signal transduction cascade that promotes tumor growth. mdpi.com

Research has shown that substitutions on the quinazoline ring are critical for inhibitory activity. The 4-anilinoquinazoline (B1210976) structure is a key feature for high-potency EGFR inhibition. mdpi.com Modifications at the C-6 and C-7 positions of the quinazoline ring, as well as on the 4-anilino moiety, have been extensively studied to optimize potency and selectivity against both wild-type and mutant forms of EGFR. nih.gov For example, a novel series of 2-chloroquinazoline (B1345744) derivatives demonstrated significant anti-proliferation activities against EGFR high-expressing cell lines. nih.gov

Compound IDModificationTarget Cell LineIC50 (µM)
10b 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideA5493.68
10b 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideNCI-H197510.06
10b 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideAGS1.73
10b 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideHepG22.04
Gefitinib Reference DrugA549>40
Gefitinib Reference DrugNCI-H1975>40
Gefitinib Reference DrugAGS1.98
Gefitinib Reference DrugHepG213.92

Data sourced from Chem Biodivers (2021). nih.gov

Other Receptor Tyrosine Kinase (RTK) Modulation (e.g., PDGFR-β, VEGFR-2)

Beyond EGFR, quinazoline derivatives have been developed as potent inhibitors of other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). sci-hub.se VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.commdpi.com The combined inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy for cancer therapy, potentially leading to a synergistic antitumor effect. sci-hub.seresearchgate.net

Researchers have designed and synthesized 4-anilinoquinazoline derivatives that act as dual inhibitors of EGFR and VEGFR-2. nih.govresearchgate.net These compounds often incorporate specific structural motifs to achieve potent inhibition of both kinases. For instance, the introduction of phenyl urea (B33335) residues on the 4-anilino portion has been shown to enhance inhibitory activity toward both EGFR and VEGFR-2. nih.gov

Compound IDEGFR IC50 (µM)VEGFR-2 IC50 (µM)
15a 0.130.56
15b 0.151.81
15e 0.690.87

Data on 4-anilinoquinazoline-acylamino derivatives sourced from an academic study on dual TK inhibitors. researchgate.net

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers. patsnap.comnih.gov Consequently, they have emerged as attractive targets for anticancer drug development. mdpi.com Quinazolin-4(3H)-one derivatives have been identified as a new template for Aurora kinase inhibitors. mdpi.com

Studies have shown that certain quinazoline-based compounds can effectively and selectively inhibit Aurora kinases. For example, a derivative, BIQO-19, demonstrated selective inhibition of Aurora kinase A over Aurora kinase B and exhibited antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. mdpi.com This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Kinase TargetBIQO-19 IC50 (nM)
Aurora kinase A68.54
Aurora kinase B581.03

Data sourced from a study on a new quinazolin-4(3H)-one derivative. mdpi.com

Kinase Inhibitor Design Principles

The development of potent and selective kinase inhibitors based on the quinazoline scaffold follows several key design principles. The quinazoline ring system serves as a foundational scaffold due to its favorable geometry for fitting into the ATP-binding site of kinases. nih.gov

Key principles include:

ATP-Competitive Binding: The core structure mimics the adenine (B156593) part of ATP, allowing it to bind to the hinge region of the kinase domain. sci-hub.se

Substitution at C4: The introduction of an anilino group at the 4-position is a common strategy that significantly enhances inhibitory potency against receptor tyrosine kinases like EGFR and VEGFR-2. nih.govmdpi.com

Modifications at C6 and C7: The addition of small, often solubilizing groups at the 6- and 7-positions can improve pharmacokinetic properties and modulate target selectivity. mdpi.com

Dual Inhibition: A rational design approach can lead to hybrid molecules that inhibit multiple key targets simultaneously, such as EGFR and VEGFR-2, which can overcome drug resistance and provide synergistic effects. sci-hub.se

Interaction with Other Enzymes and Biological Pathways

While kinase inhibition is the most studied mechanism, research indicates that benzylquinazoline derivatives may interact with other cellular targets. Recent studies have explored novel benzylquinazoline molecules as inhibitors of p97/VCP (Valosin-Containing Protein), an AAA ATPase involved in protein quality control. nih.gov Inhibition of p97 leads to the accumulation of ubiquitinated proteins and can induce ER stress and apoptosis in cancer cells.

In one study, tested benzylquinazoline compounds induced biomarkers associated with p97 inhibition, including SQSTM1/p62, ATF4, and NF-κB, confirming their effect on this signaling pathway. nih.gov This suggests a broader therapeutic potential for this class of compounds beyond kinase inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a key target for therapeutic agents. wikipedia.org DHFR inhibitors, also known as antifolates, prevent the conversion of dihydrofolate to tetrahydrofolate, which is vital for the production of nucleotides and amino acids. nih.gov The quinazoline nucleus, particularly the 2,4-diaminoquinazoline structure, is a well-established class of DHFR inhibitors. wikipedia.orgresearchgate.net

Research into 2,4-diaminoquinazolines has shown that these compounds act as structural analogues of dihydrofolate, binding to the active site of the enzyme. wikipedia.org Studies on various substituted 2,4-diaminoquinazolines demonstrate that they can be potent inhibitors of DHFR. For instance, a di-amino quinazoline known as QN254 has been shown to be active against the highly pyrimethamine-resistant Plasmodium falciparum V1S strain, indicating its potential in overcoming drug resistance mechanisms that often involve mutations in the DHFR enzyme. asm.org The development of these compounds has been a focus in the search for new anticancer and antimicrobial agents. nih.govduke.edu

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govfrontiersin.org

Several studies have explored quinazoline derivatives as inhibitors of various human CA (hCA) isoforms. A series of 4-anilinoquinazoline-based benzenesulfonamides, which can be synthesized from 4-chloroquinazoline (B184009) precursors, were evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII. semanticscholar.org Certain compounds demonstrated potent, nanomolar-level inhibition, particularly against the tumor-associated isoforms hCA IX and XII. nih.govmdpi.com For example, some derivatives showed inhibitory constants (Kᵢ) in the single-digit nanomolar range against hCA II, a physiologically dominant isoform. semanticscholar.org The structure-activity relationship studies suggest that substitutions on the quinazoline ring significantly influence the potency and selectivity of these inhibitors. semanticscholar.org

Below is a table summarizing the inhibitory activity of selected quinazoline-benzenesulfonamide derivatives against different hCA isoforms.

CompoundTarget IsoformInhibition Constant (Kᵢ)
3a hCA I89.4 nM
hCA II8.7 nM
4a hCA II2.4 nM
4e hCA I91.2 nM
hCA II4.6 nM
4f hCA I60.9 nM
Acetazolamide (Standard) hCA I250.0 nM
hCA II12.1 nM

Data sourced from reference semanticscholar.org.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. acs.org Molecules that interfere with tubulin polymerization are potent antimitotic agents and are widely used in cancer therapy. nih.gov The colchicine binding site on β-tubulin is a key target for many such inhibitors. nih.govmdpi.com

Derivatives of 4-aminoquinazoline, synthesized from 2,4-dichloroquinazoline (B46505) or 4-chloro-2-methylquinazoline, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine site. acs.orgnih.gov One of the most potent compounds, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited powerful in vitro cytotoxic activity with GI₅₀ values in the low nanomolar range (1.9–3.2 nM) and significantly inhibited tubulin assembly with an IC₅₀ value of 0.77 μM. acs.org This compound also showed substantial inhibition of colchicine binding (99% at 5 μM), confirming its interaction at this specific site. acs.org Mechanistic studies revealed that these compounds cause cell cycle arrest in the G2/M phase and disrupt the formation of microtubules. acs.org

The following table presents data on the inhibition of tubulin polymerization and cytotoxicity for selected 4-aminoquinazoline compounds.

CompoundTubulin Assembly Inhibition (IC₅₀)Cytotoxicity (GI₅₀)Colchicine Binding Inhibition (at 5 µM)
5b 0.94 µM1.9-5.1 nM87%
5c 0.97 µM1.9-4.2 nM94%
5f 0.77 µM1.9-3.2 nM99%
5g 1.3 µM17-25 nM96%
Combretastatin A-4 (CA4) 0.96 µM-96%

Data sourced from reference acs.org.

Enzyme Active Site Investigations

Molecular docking and structure-activity relationship (SAR) studies have provided insights into how quinazoline derivatives interact with the active sites of their target enzymes.

In the case of tubulin, docking studies of the potent inhibitor 5f revealed that it binds to the colchicine site located at the interface between α- and β-tubulin. acs.orgnih.gov A key interaction involves the formation of a hydrogen bond between the methoxy (B1213986) group on the compound's phenyl ring and the amino acid Cys241 on the β-tubulin subunit. acs.orgnih.gov Additional hydrogen bonds between the carbonyl group of the compound and residues Leuβ252 and Leuβ255 were also observed, which may enhance the binding affinity and inhibitory activity. acs.orgnih.gov

For carbonic anhydrase inhibitors, docking studies have helped to rationalize the observed SAR. The sulfonamide moiety of the quinazoline-based inhibitors typically coordinates with the zinc ion in the active site of the enzyme, a characteristic interaction for this class of inhibitors. The quinazoline scaffold itself occupies adjacent hydrophobic and hydrophilic pockets, with specific substitutions influencing the precise binding orientation and isoform selectivity. semanticscholar.org

Nucleic Acid Interactions (e.g., DNA Binding Affinity Studies)

Beyond targeting enzymes, certain quinazoline derivatives have been investigated for their ability to interact directly with nucleic acids. DNA is a major target for many anticancer drugs. A study on quinazoline-chalcone derivatives and their subsequent cyclized pyrimidodiazepine products explored their anticancer mechanisms, including DNA binding. nih.gov

DNA binding studies using calf thymus DNA indicated that these compounds can interact with DNA through different modes. For instance, the quinazoline-chalcone derivative 14g was found to interact with DNA primarily through intercalation, while the pyrimidodiazepine derivative 16c was suggested to engage in groove binding. nih.gov These interactions were further supported by molecular docking studies, which showed strong binding affinities of the compounds to DNA. nih.gov This dual mechanism of action, potentially combining enzyme inhibition with direct DNA interaction, represents a promising strategy in the development of novel anticancer agents. nih.gov

Modulating Cellular Pathways (e.g., Apoptosis Induction Mechanisms)

Apoptosis, or programmed cell death, is a critical cellular pathway that, when dysregulated, can contribute to the development of cancer. Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.

A series of 4-anilinoquinazolines, synthesized from 4-chloroquinazoline precursors, were identified as potent inducers of apoptosis using a high-throughput caspase-3 activator assay. nih.gov The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b ) was found to be a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of 2 nM. nih.gov This compound also potently inhibited cell proliferation in T47D breast cancer cells with a GI₅₀ of 2 nM. nih.gov The study highlighted that, in contrast to the SAR for EGFR kinase inhibitors, a methyl group on the nitrogen linker was crucial for the apoptosis-inducing activity. nih.gov

Further research on DBeQ, a benzylquinazoline derivative, and its analogues showed that they can induce apoptosis in HCT116 colon cancer cells. nih.gov Treatment with these compounds led to a significant increase in the proportion of apoptotic cells, as measured by flow cytometry after staining with annexin (B1180172) V and propidium (B1200493) iodide. nih.gov These findings confirm that modulating the apoptosis pathway is a key mechanism of action for this class of quinazoline compounds. nih.gov

Applications in Early Stage Drug Discovery and Chemical Biology

Lead Compound Identification and Optimization Paradigms

The identification and optimization of lead compounds are critical stages in the drug discovery pipeline, aiming to transform initial "hits" from screening campaigns into viable drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.commdpi.com The 2-benzyl-4-chloroquinazoline scaffold has featured in such paradigms, notably in the discovery of inhibitors for targets implicated in cancer and other diseases.

A prominent example is the development of inhibitors for p97/VCP (Valosin-Containing Protein), an AAA ATPase involved in protein homeostasis that is a target for cancer therapy. nih.gov Researchers have utilized the this compound core to generate novel lead compounds. Structure-activity relationship (SAR) studies have demonstrated that the benzylamine (B48309) moiety is a key pharmacophore for inhibitory activity against p97. nih.gov This understanding has guided the optimization of the quinazoline (B50416) backbone to enhance potency. nih.gov

The general lead optimization cycle involves iterative steps of design, synthesis, and testing to refine the properties of a lead compound. nih.govexlibrisgroup.com For quinazoline-based compounds, this often involves chemical manipulation of functional groups to improve efficacy and reduce off-target effects. nih.govmdpi.com

Scaffold Derivatization for Enhanced Potency and Selectivity

Scaffold derivatization is a key strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound. The this compound scaffold is readily amenable to such modifications at several positions. The chlorine atom at the 4-position is a particularly useful handle for introducing a variety of substituents via nucleophilic substitution reactions.

In the context of p97 inhibitors, derivatization of the this compound scaffold has led to the development of potent and selective compounds. For instance, modifications to the quinazoline backbone, based on the lead compound DBeQ, have yielded derivatives with significantly improved inhibitory activity. nih.gov Examples of such derivatives include ML-240, ML-241, and CB-5083, which exhibit IC50 values in the nanomolar range against p97. nih.gov

The following table summarizes the inhibitory activity of some DBeQ derivatives, highlighting the impact of scaffold derivatization on potency.

CompoundIC50 (µM) against p97
DBeQ-
ML-2400.11
ML-2410.1
P2-B113.4
Compound 350.036
CB-50830.011

This data is derived from research on DBeQ derivatives and showcases the potency enhancements achieved through scaffold modification. nih.gov

These derivatization efforts aim to improve the interaction of the molecule with its biological target, thereby increasing its therapeutic potential. mdpi.com

Design of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The this compound scaffold can serve as a foundation for the design of such probes. While not extensively reported as a probe itself, its derivatives can be functionalized to create tools for biological research.

The design of a chemical probe typically involves incorporating three key components: a pharmacophore that binds to the target, a photoreactive group for covalent labeling, and a reporter tag for detection and identification. rsc.org The this compound core can act as the pharmacophore, and its structure can be modified to include photoreactive groups like benzophenones or diazirines, and reporter tags such as biotin (B1667282) or fluorescent dyes. mdpi.comnih.gov

For example, quinazoline-based fluorescent probes have been developed for α1-adrenergic receptors by conjugating the quinazoline pharmacophore with fluorophores like coumarin (B35378) and fluorescein. nih.gov This approach allows for the visualization and tracking of the target receptor in cells. nih.gov Similarly, photoaffinity labeling probes based on other scaffolds have been successfully used to identify the protein targets of bioactive compounds. nih.govnih.gov The amenability of the this compound scaffold to chemical modification suggests its potential for the development of similar chemical probes to investigate a variety of biological targets.

Development of Novel Therapeutic Agents (Pre-clinical, Mechanistic Focus)

The this compound scaffold has been instrumental in the development of novel therapeutic agents with a focus on their pre-clinical evaluation and understanding their mechanism of action. A significant area of application has been in the development of anticancer agents.

As previously mentioned, derivatives of this scaffold have been extensively investigated as p97 inhibitors. nih.govnih.gov Pre-clinical studies with these compounds have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov For example, certain novel DBeQ analogs based on the this compound structure have shown potent antiproliferative activity against various cancer cell lines, including HCT116 (colon cancer) and RPMI-8226 (multiple myeloma). nih.gov

Mechanistic studies have confirmed that these compounds inhibit the p97 signaling pathway, leading to the accumulation of polyubiquitinated proteins and induction of cellular stress responses. nih.gov The development of compounds like CB-5083, which reached Phase 1 clinical trials as a selective p97 inhibitor for advanced solid tumors and hematological malignancies, underscores the therapeutic potential of this scaffold. nih.gov However, off-target effects, such as the inhibition of phosphodiesterase-6 (PDE6) by CB-5083 leading to vision loss, highlight the ongoing need for optimization to improve selectivity and safety profiles. nih.gov

The following table presents the cytotoxic activity of some synthesized 2,4-diaminoquinazoline derivatives against various human cancer cell lines, illustrating the potential of this class of compounds as antitumor agents. nih.gov

CompoundMCF-7 (Breast) IC50 (µg/ml)HCT-116 (Colon) IC50 (µg/ml)HePG-2 (Liver) IC50 (µg/ml)HFB4 (Skin) IC50 (µg/ml)
4c 12.5 ± 1.315.2 ± 1.118.7 ± 1.520.1 ± 1.8
5b 10.8 ± 0.913.4 ± 1.216.5 ± 1.418.9 ± 1.6

This data, from a study on 2,4-diaminoquinazoline derivatives, shows the inhibitory concentrations against different cancer cell lines. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-Benzyl-4-chloroquinazoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of benzyl-substituted precursors with chlorinating agents. For example, a modified Ullmann coupling or nucleophilic aromatic substitution (SNAr) can introduce the benzyl group at the 2-position, followed by chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions . Optimization includes:

  • Temperature control : Reflux in anhydrous toluene (110–120°C) ensures complete chlorination while minimizing side reactions.
  • Catalyst selection : CuI or Pd(PPh₃)₄ improves coupling efficiency in benzylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity for chlorination.

Advanced: How can researchers address low yield or regioselectivity issues in benzylation or chlorination steps?

Methodological Answer:
Low yields often stem from steric hindrance at the quinazoline core or incomplete activation of leaving groups. Strategies include:

  • Pre-functionalization : Protecting the quinazoline nitrogen with Boc groups prior to benzylation reduces steric clashes .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enabling rapid, uniform heating .
  • Computational modeling : DFT calculations predict reactive sites and guide substituent placement to favor 4-chlorination over competing positions .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms the planar quinazoline ring and Cl/Bn substituent geometry, with mean C–C bond lengths of 1.39 Å and R-factor < 0.05 .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 241.07 for C₁₄H₁₀ClN₂) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:
Contradictions arise from assay variability or off-target effects. A systematic approach includes:

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
  • Kinase selectivity screening : Use panels like Eurofins KinaseProfiler to identify off-target interactions .
  • Longitudinal studies : Monitor cytotoxicity over 72 hours to distinguish acute vs. chronic effects .

Basic: What solvent systems are recommended for solubility and stability studies of this compound?

Methodological Answer:

  • Polar solvents : DMSO or DMF for stock solutions (10 mM), diluted in PBS for biological assays.
  • Stability testing : Store at –20°C in anhydrous conditions; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Avoid protic solvents : Ethanol or water may promote hydrolysis of the chloroquinazoline core .

Advanced: How can computational methods predict metabolic pathways or toxicity risks for this compound derivatives?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or Protox-II simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) and toxicity endpoints .
  • Docking studies : AutoDock Vina models interactions with hepatic enzymes (e.g., CYP450) to identify reactive metabolites .
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict bioactivity-toxicity trade-offs .

Basic: What are the key considerations for designing SAR studies on this compound analogs?

Methodological Answer:

  • Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 6- or 7-positions.
  • Bioassay standardization : Use fixed incubation times (e.g., 24 hours) and ATP-based viability assays (e.g., CellTiter-Glo) .
  • Control compounds : Include 4-chloroquinazoline (no benzyl) and 2-benzylquinazoline (no Cl) to isolate substituent effects .

Advanced: How can researchers validate conflicting reports on the compound’s role in apoptosis vs. necroptosis pathways?

Methodological Answer:

  • Mechanistic profiling : Use caspase-3/7 activation assays (apoptosis) vs. MLKL phosphorylation (necroptosis) .
  • Knockout models : Test in RIPK3⁻/⁻ or FADD-deficient cells to confirm pathway specificity .
  • Time-lapse microscopy : Track membrane blebbing (apoptosis) vs. cytoplasmic swelling (necroptosis) in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.